molecular formula C20H24N2O3 B5170458 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B5170458
M. Wt: 340.4 g/mol
InChI Key: YXYDLVOFXAPCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide activates the innate immune system by stimulating the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then activate immune cells such as macrophages and natural killer cells, which can then attack and destroy tumor cells.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. It has also been shown to increase the production of cytokines such as TNF-α and IFN-α. 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been investigated for its potential use in combination with other anti-cancer agents.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth. However, 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has also been shown to have limited efficacy in certain tumor types.

Future Directions

Future research on 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide could focus on its potential use in combination with other anti-cancer agents, as well as its potential use in immunotherapy. Other areas of research could include investigating the mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide and identifying biomarkers that could predict response to treatment.

Synthesis Methods

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-morpholinylaniline to form 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has been studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. 2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide has also been investigated for its potential use in combination with other anti-cancer agents.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-6-5-9-19(16(15)2)25-14-20(23)21-17-7-3-4-8-18(17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYDLVOFXAPCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide

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